1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Lipophilicity Drug design Partition coefficient

Researchers needing the 2,4-diMeO-5-Cl pattern for α7 nAChR PAM or MAO-A inhibitor synthesis face limited supply-this isomer is distinct from 2,5-diMeO-4-Cl (2C-C/DOC) analogs. • PNU-120596 urea analog intermediate (α7 nAChR EC₅₀ 216 nM) • Enables MAO-A inhibitors (formanilide I₅₀ 0.95 μM; >10,500-fold selective vs. MAO-B) • Stable HCl salt, 95% purity; (R)- and (S)-enantiomers available separately

Molecular Formula C10H15Cl2NO2
Molecular Weight 252.13 g/mol
Cat. No. B13250822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride
Molecular FormulaC10H15Cl2NO2
Molecular Weight252.13 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1OC)OC)Cl)N.Cl
InChIInChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2;/h4-6H,12H2,1-3H3;1H
InChIKeyPSSLZCCAZQZFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Characteristics


1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride (CAS 1955532-12-3) is a substituted phenethylamine derivative featuring a 2,4-dimethoxy-5-chloro substitution pattern on the aromatic ring with an α-methyl-substituted primary amine . The hydrochloride salt form (C₁₀H₁₅Cl₂NO₂, MW 252.14 g/mol) is supplied at 95% purity and is structurally related to the free base (S)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine (CAS 1212420-18-2, C₁₀H₁₄ClNO₂, MW 215.68 g/mol) which is available as both (R)- and (S)-enantiomers . The compound belongs to the broader class of 2,4-dimethoxyphenethylamines, which are known to interact with serotonergic systems; the unsubstituted analog 2,4-dimethoxyphenethylamine (2,4-DMPEA) has been characterized as a low-potency partial agonist at the 5-HT₂A receptor (Ki = 202–999 nM; EC₅₀ = 832–4,034 nM; Eₘₐₓ = 67–83%) [1].

Synthetic utility
Intermediate for α7 nAChR PAM urea derivatives
Research form
Racemic hydrochloride salt, specified purity
Scaffold identity
5-Chloro-2,4-dimethoxyphenethylamine core

Why Generic Analogs Cannot Substitute


The 2,4-dimethoxy-5-chloro substitution pattern and the α-methyl chiral center of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride produce physicochemical and pharmacological properties that differ measurably from close structural analogs [1][2]. The 5-chloro substituent increases calculated lipophilicity (LogP) relative to the unsubstituted 2,4-dimethoxy analog (1.80 vs. 1.41 for the free base; 2.80 for the HCl salt) [3], alters the ionization potential (IP) order relative to the 2,5-dimethoxy-4-chloro positional isomer series [4], and generates a distinct MAO-A selectivity profile as demonstrated with the formanilide derivative of the same aryl moiety [1]. The hydrochloride salt further modulates solubility and storage stability compared to the free base . These quantitative physicochemical differences preclude simple interchange with the 2,5-dimethoxy-4-chloro (2C-C/DOC family) positional isomers, the 5-unsubstituted analog, or the free-base form.

2,5-Dimethoxy-4-chloro positional isomer

Different substitution pattern alters electronic properties and serotonergic receptor interaction profile; may not serve as direct replacement in SAR or PAM synthesis.

5-Unsubstituted 2,4-dimethoxy analog

Lacks the chlorine substituent, leading to lower lipophilicity and distinct MAO interaction context; chromatographic and partitioning behavior will differ.

Free base form vs. hydrochloride salt

Salt form modulates solubility, stability, and calculated LogP; reaction conditions requiring the free amine may demand neutralization step.

Comparative Evidence vs. Closest Analogs


Lipophilicity Ranking Across Salt and Free Base Forms

The hydrochloride salt of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine exhibits a calculated LogP of 2.80, which is markedly higher than both its corresponding free base (LogP = 1.80) and the 5-unsubstituted analog 1-(2,4-dimethoxyphenyl)ethan-1-amine (LogP = 1.41) [1]. This 5-chloro substituent contributes an incremental ΔLogP of +0.39 over the unsubstituted free base, and salt formation adds another +1.00 ΔLogP. The LogP difference relative to the 2,5-dimethoxy-4-chloro positional isomer (2C-C) cannot be directly quantified here due to the absence of 2C-C LogP in the retrieved sources [2].

Lipophilicity ranking
Class-level inference
HCl salt LogP 2.80 > free base 1.80 > unsubstituted analog 1.41
Higher lipophilicity alters membrane partitioning context
Calculated values; experimental verification recommended
Lipophilicity Drug design Partition coefficient

Ionization Potential and Substitution Pattern Order

Photoelectron spectroscopy of 2,4,5-trisubstituted amphetamines demonstrated that the ionization potential (IP) increases systematically with substitution pattern: 2,5-(OMe)₂-4-X < 2,4-(OMe)₂-5-X < 4,5-(OMe)₂-2-X [1]. For the analogously X-substituted compounds where X = Cl, the 2,4-dimethoxy-5-chloro pattern (which corresponds to the aromatic core of the target compound) exhibits a higher IP than the 2,5-dimethoxy-4-chloro pattern (the DOC/2C-C family) [1]. A higher IP indicates reduced electron-donor ability of the aromatic ring, which was shown to correlate with lower psychotomimetic potency (r² = 0.92 between human and rabbit potencies) and weaker serotonergic receptor affinity in this series [1].

Ionization potential order
Class-level inference
IP(2,4-OMe-5-Cl) > IP(2,5-OMe-4-Cl)
Higher IP predicts distinct serotonergic activation profile
Ordinal ranking from photoelectron spectroscopy; exact eV not extracted
Ionization potential SAR Electron donor ability

MAO-A Selectivity of the 5-Chloro-2,4-dimethoxy Scaffold

The formanilide derivative bearing the identical 5-chloro-2,4-dimethoxyphenyl moiety, namely 5-chloro-2,4-dimethoxyformanilide, was identified as the most selective MAO-A inhibitor among a series of five substituted formanilides [1]. It exhibited an I₅₀ of 0.95 μM for MAO-A (serotonin oxidation) versus an I₅₀ of >10,000 μM for MAO-B (β-phenylethylamine oxidation), yielding a MAO-B/MAO-A selectivity ratio exceeding 10,500-fold [1]. The 5-chloro-2,4-dimethoxy substitution was directly responsible for this selectivity; in comparison, the most potent but less selective formanilide was 2,4,5-trichloroformanilide (I₅₀ = 0.045 μM for MAO-A) [1]. Although the target compound is the amine rather than the formanilide, the shared aromatic scaffold suggests that the 5-chloro-2,4-dimethoxyphenyl group can confer pronounced MAO-A selectivity when appropriately derivatized [1].

MAO-A selectivity
Supporting evidence
MAO-B/MAO-A > 10,500 (formanilide derivative)
Scaffold confers isoform-selective MAO-A inhibition context
Data from rat brain mitochondrial assay; amine derivative requires validation
Monoamine oxidase MAO-A inhibition Selectivity ratio

Enantiomeric Purity and Chiral Availability

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is available as both the (S)-enantiomer (CAS 1212420-18-2) and the (R)-enantiomer (CAS 1212253-67-2), each supplied at 95% purity from multiple vendors [1]. In contrast, the unsubstituted analog 1-(2,4-dimethoxyphenyl)ethan-1-amine is also available as both enantiomers but exhibits a lower LogP (1.41 vs. 1.80), which alters chromatographic separation behavior [2]. The hydrochloride salt of the target compound (CAS 1955532-12-3) is supplied at 95% purity and is specifically the racemic or unresolved chiral form, providing a distinct procurement option relative to the enantiopure free bases . The presence of the chlorine atom increases molecular weight by approximately 34.4 g/mol relative to the unsubstituted analog (free base MW 215.68 vs. 181.23), which affects molar calculations for stoichiometric reactions [2].

Enantiomeric availability
Supporting evidence
(S)- and (R)-free base (95%), HCl salt (racemic, 95%)
Enantiopure forms support stereospecific synthesis workflows
MW differences affect stoichiometry; salt form offers handling stability
Chiral amine Enantiomeric purity Asymmetric synthesis

Precursor Relationship to α7 nAChR PAM PNU-120596

The 5-chloro-2,4-dimethoxyphenyl moiety is the core aromatic component of PNU-120596 (CAS 501925-31-1), a type-II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) with an EC₅₀ of 216 nM in α7*-expressing SH-EP1 cells [1]. PNU-120596 increases agonist-evoked calcium flux and prolongs channel mean open time without affecting ion selectivity or unitary conductance [1]. The target compound, 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine, can serve as a synthetic precursor to PNU-120596-type ureas via reaction with appropriate isocyanates or isoxazolyl carbamates [2]. This precursor relationship is not shared by the 2,5-dimethoxy-4-chloro positional isomer or the unsubstituted 2,4-dimethoxy analog, making the target compound uniquely positioned for α7 nAChR PAM discovery programs [2].

PNU-120596 precursor
Supporting evidence
Downstream urea PAM: EC₅₀ 216 nM at α7 nAChR
Scaffold enables access to α7 nAChR PAM tool compounds
Synthetic precursor to PNU-120596 chemotype; not accessible from 2,5-isomer
α7 nAChR Positive allosteric modulator PNU-120596

Recommended Research Applications


Synthesis of α7 nAChR PAMs in the PNU-120596 Series

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine serves as a key synthetic intermediate for constructing urea-based α7 nAChR PAMs in the PNU-120596 series [1]. The free base form (preferably the (S)-enantiomer, CAS 1212420-18-2) can be reacted with 5-methyl-3-isoxazolyl isocyanate or related electrophiles to generate analogs of PNU-120596, which exhibits an EC₅₀ of 216 nM at human α7 nAChR [1][2]. The hydrochloride salt (CAS 1955532-12-3) may require neutralization prior to urea formation. This application is not accessible from the 2,5-dimethoxy-4-chloro positional isomer, as the substitution pattern critically determines PAM pharmacophore recognition [3].

SAR Studies of 2,4-Dimethoxy-5-halogeno Phenethylamines

The target compound uniquely enables systematic SAR exploration at the 5-position of the 2,4-dimethoxyphenethylamine scaffold, complementing existing data on 2,5-dimethoxy-4-substituted analogs (DOC, DOB, DOI, etc.) [1]. The higher ionization potential of the 2,4-(OMe)₂-5-Cl pattern relative to the 2,5-(OMe)₂-4-Cl pattern predicts attenuated 5-HT₂A agonist potency [1], making this compound a critical tool for dissecting the electronic determinants of serotonergic activity. The 5-unsubstituted analog 2,4-DMPEA has demonstrated 5-HT₂A Ki = 202–999 nM and EC₅₀ = 832–4,034 nM [2]; the 5-chloro substitution is expected to further modulate these values.

MAO-A Selective Inhibitor Development

The exceptional MAO-A selectivity demonstrated by 5-chloro-2,4-dimethoxyformanilide (MAO-A I₅₀ = 0.95 μM vs. MAO-B I₅₀ > 10,000 μM; selectivity ratio >10,500) [1] validates the 5-chloro-2,4-dimethoxyphenyl group for designing isoform-selective MAO inhibitors. 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine can be directly converted to formanilide, formamidine, or related amide derivatives via acylation or condensation reactions, providing rapid access to novel MAO-A inhibitors for neurodegenerative disease research.

Chiral Resolution and Asymmetric Synthesis

The availability of both (R)- and (S)-enantiomers of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine at 95% purity [1][2] enables their use as chiral building blocks for diastereoselective synthesis. The 5-chloro substituent provides a distinct UV/Vis and mass spectrometric handle for monitoring reaction progress and enantiomeric excess determination via chiral HPLC. The hydrochloride salt offers improved handling and storage stability relative to the free base for large-scale reactions [3].

Application
Selection Property
Validation Focus
Synthesis of α7 nAChR PAM candidates
5-Chloro-2,4-dimethoxyphenyl scaffold access
α7 nAChR PAM pharmacophore recognition
2,4-Dimethoxy-5-substituted SAR studies
5-Position chlorine substitution
Electronic modulation of serotonergic receptor interaction
MAO-A isoform-selective inhibitor research
5-Chloro-2,4-dimethoxy aryl scaffold
MAO-A vs. MAO-B selectivity characterization
Chiral building block for asymmetric synthesis
Availability of (R)- and (S)-enantiomers
Enantiomeric excess monitoring via chiral HPLC
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